![molecular formula C12H18N4O B13539453 n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol . This compound is part of the benzo[c][1,2,5]oxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2,5]oxadiazole derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n4,n4-Dimethylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- n4,n4-Dibutylbenzo[c][1,2,5]oxadiazole-4,7-diamine
Uniqueness
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is unique due to its specific propyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H18N4O |
|---|---|
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
4-N,4-N-dipropyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C12H18N4O/c1-3-7-16(8-4-2)10-6-5-9(13)11-12(10)15-17-14-11/h5-6H,3-4,7-8,13H2,1-2H3 |
Clé InChI |
ZEWNJSLQEAZKQV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC=C(C2=NON=C12)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


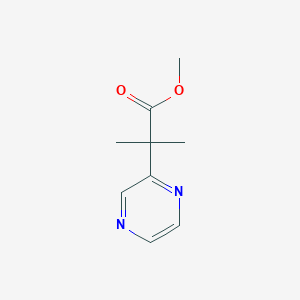
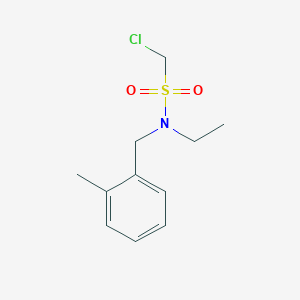
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)
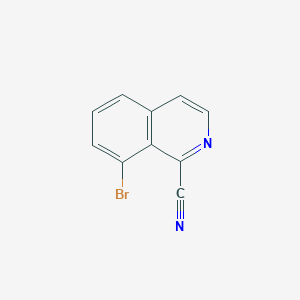
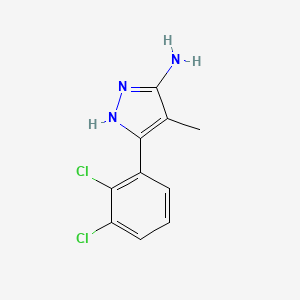
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)
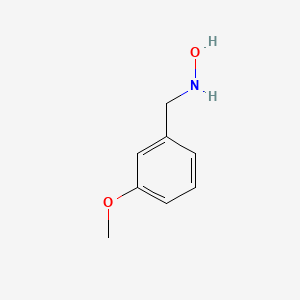
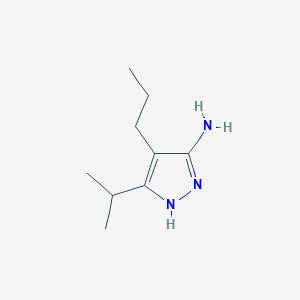

![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
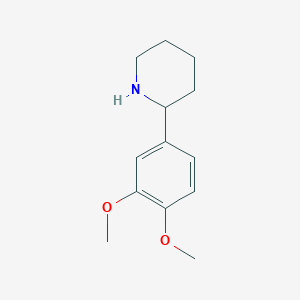
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)

![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
